Levomefolate calcium

Catalog No.
S532958
CAS No.
151533-22-1
M.F
C40H48CaN14O12
M. Wt
957.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levomefolate calcium

CAS Number

151533-22-1

Product Name

Levomefolate calcium

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

Molecular Formula

C40H48CaN14O12

Molecular Weight

957.0 g/mol

InChI

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13-;/m00./s1

InChI Key

JMNIIIQOMSQWJN-ZEXVLMPOSA-L

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Solubility

Soluble in DMSO

Synonyms

BAY 86-7660; BAY-86-7660; BAY86-7660; BAY 867660; BAY-867660; BAY867660; Levomefolate calcium; LMCA; Bodyfolin, Deplin; L-Methylfolate calcium; Levomefolate calcium; Levomefolinate calcium

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2]

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2]

Description

The exact mass of the compound Levomefolate calcium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Here are some areas where scientific research is investigating Levomefolate calcium:

  • Pregnancy and fetal development

    Adequate folate intake during pregnancy is critical for preventing neural tube defects in newborns. Researchers are studying how Levomefolate calcium supplementation may impact these risks (Source: ).

  • Homocysteine metabolism

    Homocysteine is an amino acid in the blood. Elevated levels of homocysteine have been linked to an increased risk of cardiovascular disease. Studies are investigating whether Levomefolate calcium supplementation can help lower homocysteine levels (Source: ).

  • Neural health

    Some research suggests that Levomefolate calcium may play a role in cognitive function and mental health. Studies are ongoing to explore these potential benefits (Source: ).

Levomefolate calcium, also known as calcium L-5-methyltetrahydrofolate, is a stable salt form of the biologically active derivative of folic acid, which is vitamin B9. It is recognized as the predominant active form of folate in human plasma, accounting for approximately 98% of folates found in circulation. This compound is essential for various biological processes, including DNA synthesis and the regulation of homocysteine levels. Unlike traditional folic acid, levomefolate calcium is more readily absorbed by the body, making it a preferred choice in dietary supplements and therapeutic applications .

Levomefolate calcium functions by providing a usable form of folate within the body. Folate plays a critical role in one-carbon transfer reactions, essential for DNA synthesis and methylation processes []. It acts as a methyl donor, contributing to the formation of methionine, an amino acid involved in protein synthesis and cellular function [].

, primarily as a methyl donor in one-carbon metabolism. It plays a crucial role in the conversion of homocysteine to methionine via a reaction catalyzed by vitamin B12-dependent methionine synthase. This process is vital for maintaining appropriate levels of homocysteine, which, when elevated, can lead to cardiovascular diseases . Additionally, levomefolate calcium is involved in the synthesis of nucleotides and amino acids, contributing to DNA reproduction and myelin synthesis .

Levomefolate calcium can be synthesized through several methods:

  • Chemical Synthesis: This involves the reaction of folic acid with calcium salts under controlled conditions to yield levomefolate calcium.
  • Biotransformation: Microbial fermentation processes can also produce levomefolate from natural sources of folic acid.
  • Enzymatic Conversion: Enzymes such as folylpolyglutamate synthetase can convert folic acid into its active form through polyglutamylation processes.

These methods ensure high purity and bioavailability of levomefolate calcium for therapeutic uses .

Levomefolate calcium has several applications:

  • Nutritional Supplements: It is commonly used in dietary supplements aimed at improving folate status.
  • Therapeutic Uses: Levomefolate calcium is utilized in treating conditions such as major depressive disorder, cardiovascular diseases, and hyperhomocysteinemia.
  • Food Fortification: It can be added to food products to enhance their nutritional value and prevent deficiencies .

Levomefolate calcium interacts with various substances:

  • Vitamin B12: The efficacy of levomefolate calcium is often enhanced when taken alongside vitamin B12 due to their synergistic roles in methylation reactions.
  • Medications: Certain drugs like bile acid sequestrants may reduce the absorption of levomefolate calcium; thus, timing of administration should be considered.
  • Laboratory Tests: Levomefolate may interfere with some lab tests, potentially leading to false results; healthcare providers should be informed about its use .

Levomefolate calcium shares similarities with other folate derivatives but has unique properties that distinguish it:

Compound NameKey FeaturesUnique Aspects
Folic AcidSynthetic form of vitamin B9; requires conversionLess bioavailable than levomefolate calcium
L-MethylfolateActive form; similar biological functionsCannot cross blood-brain barrier effectively
TetrahydrofolateReduced form involved in various metabolic pathwaysLess stable than levomefolate calcium
Calcium FolinateAnother salt form; used for similar applicationsDifferent salt composition affects absorption rates

Levomefolate calcium's ability to cross the blood-brain barrier and its stability make it particularly effective for therapeutic uses compared to these other compounds .

Systematic Nomenclature and Molecular Formula

Levomefolate calcium is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate calcium salt. This nomenclature specifies:

  • The S-configuration at both the C2 position of the glutamic acid moiety and the C6 position of the tetrahydropteridin ring
  • The methyl group at the N5 position
  • The calcium counterion balancing the dicarboxylate charge

The molecular formula C20H23CaN7O6 corresponds to an anhydrous molecular weight of 497.5 g/mol. Hydrated forms exist, with the pentahydrate variant (C20H33CaN7O11) demonstrating a molecular weight of 587.6 g/mol.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC20H23CaN7O6
Molecular Weight497.5 g/mol (anhydrous)
CAS Registry Number151533-22-1
Specific Rotation ([α]D)+45.0° to +50.0° (c=0.5 in H2O)

Stereochemical Configuration Analysis

The biological activity of levomefolate calcium directly correlates with its (6S) stereochemistry, which matches the natural configuration of 5-methyltetrahydrofolate in human physiology. Critical stereochemical features include:

  • Tetrahydropteridin Ring System:

    • The 6S configuration ensures proper orientation of the methyl group at N5 and the methylamino-benzoylglutamate side chain
    • X-ray crystallography confirms the boat conformation of the tetrahydropyrazine ring, with the C6 hydrogen in axial orientation
  • Glutamate Moiety:

    • The L-glutamic acid component exhibits 2S configuration, maintaining α-carboxyl group orientation essential for folate receptor binding

The synthesis pathway employs diastereoselective crystallization to ensure >98% enantiomeric excess of the (6S) isomer. Nuclear magnetic resonance (NMR) studies reveal key stereochemical markers:

  • 1H NMR (D2O): δ 4.25 ppm (m, H-6), δ 3.82 ppm (d, J=5.1 Hz, H-11α)
  • 13C NMR: 172.8 ppm (C=O, glutamate), 56.3 ppm (C-6)

Crystalline Polymorph Identification via X-Ray Diffraction

Levomefolate calcium exhibits multiple crystalline forms, with Form-M (monoclinic P21 space group) being the most thermodynamically stable polymorph. Key X-ray diffraction characteristics include:

Table 2: XRPD Peaks for Form-M Polymorph

Position (°2θ)d-Spacing (Å)Relative Intensity (%)
6.8 ± 0.212.99100
13.6 ± 0.26.5185
20.4 ± 0.24.3578
27.2 ± 0.23.2865

The crystalline structure features:

  • Calcium ion coordination: Octahedral geometry with four oxygen ligands from glutamate carboxylates and two water molecules
  • Hydrogen bonding network: N-H···O interactions between pteridin amino groups and glutamate carbonyls (2.8-3.1 Å)
  • Stacking interactions: π-π stacking of pteridin rings at 3.4 Å interplanar distance

Stability studies demonstrate that Form-M maintains crystallinity for >48 months at 40°C/75% relative humidity, making it preferable for pharmaceutical formulations. Differential scanning calorimetry shows a single endotherm at 302°C corresponding to decomposition rather than melting.

Thermal Behavior and Phase Transition Studies

Levomefolate calcium exhibits distinct thermal characteristics that define its stability profile and processing limitations. The compound demonstrates a decomposition temperature exceeding 300°C [1] [2] [3], with no distinct melting point observed prior to thermal degradation. This high thermal decomposition threshold indicates significant thermal stability in the solid state, making it suitable for various pharmaceutical processing conditions.

The thermal degradation of levomefolate calcium follows first-order reaction kinetics [4], with an activation energy of 79.98 kilojoules per mole [4]. This activation energy is notably higher than that of folic acid (51.66 kilojoules per mole), indicating greater thermal stability compared to the parent compound [4]. However, thermal stability is significantly compromised in aqueous systems, where degradation becomes pronounced at temperatures above 40°C [4].

Thermal Behavior and Phase Transition Data

PropertyValueReference
Melting Point/Decomposition Temperature>300°C [1]
Thermal Decomposition TemperatureAbove 300°C [5]
Storage Temperature (recommended)2-8°C (inert atmosphere) [2]
Activation Energy (thermal degradation)79.98 kJ/mol [4]
Degradation Kinetics ModelFirst-order kinetics [4]
Temperature Effect on Stability (85°C, 15 min)72.86% retention [6]
Temperature Effect on Stability (100°C, 15 min)42.76% retention [6]
Critical Temperature for Thermal AnalysisAbove 40°C (synergistic degradation) [4]

Studies conducted under controlled thermal conditions demonstrate that levomefolate calcium retains 72.86% of its initial concentration when heated at 85°C for 15 minutes, while retention drops significantly to 42.76% at 100°C under identical conditions [6]. These findings establish critical processing temperature limits for pharmaceutical manufacturing operations.

The compound exhibits multiple polymorphic forms with distinct thermal behaviors. Crystalline levomefolate calcium trihydrate Type I represents the most extensively characterized form, crystallizing in space group P212121 with unit cell parameters a = 7.1706(6), b = 6.5371(5), and c = 53.8357(41) Ångströms [7] [8]. The structure features alternating hydrophobic and hydrophilic layers along the c-axis, with calcium cations adopting 7-coordinate geometry and forming edge-sharing chains along the b-axis [7].

pH-Dependent Solubility Characteristics

The solubility profile of levomefolate calcium demonstrates significant pH dependency, with marked variations across different aqueous environments. In neutral aqueous conditions, the compound exhibits sparingly soluble characteristics with a documented solubility of 1.07 grams per 100 grams of water at 20°C [5]. Alternative measurements report aqueous solubility values of 1 milligram per milliliter (2.0 millimolar) at 25°C [9].

pH-Dependent Solubility Characteristics

Solvent/pH ConditionSolubilityReference
Water (pH not specified)1.07 g/100g at 20°C [5]
Water (25°C)1 mg/mL (2.0 mM) [9]
Water (pH 5.8)Complete dissolution [10]
Artificial gastric juice (pH 2)Complete dissolution [10]
Alkaline solutionsSoluble [11]
Hot water (95°C)Sparingly soluble [12]
Hot alkaline solution (0.1N NaOH, 95°C)Sparingly soluble [12]
Aqueous solution pH rangepH 6.5-7.5 (0.5 g/100 ml) [5]
Phosphate buffered saline (pH 6.8)Used in dissolution testing [13]

The compound demonstrates complete dissolution in both acidic conditions (artificial gastric juice at pH 2) and mildly acidic water (pH 5.8) [10]. This enhanced solubility under acidic conditions contrasts with reduced solubility in neutral and alkaline environments. The pH of aqueous solutions containing levomefolate calcium typically ranges between 6.5 and 7.5 when prepared at concentrations of 0.5 grams per 100 milliliters [5].

In alkaline solutions, levomefolate calcium shows improved solubility characteristics [11]. Hot alkaline solutions (0.1 normal sodium hydroxide at 95°C) render the compound sparingly soluble [12], while hot water alone maintains similar sparingly soluble behavior [12]. These findings indicate that both temperature and pH contribute synergistically to dissolution behavior.

The compound exhibits poor solubility in organic solvents, being insoluble in ethanol and dimethyl sulfoxide [9]. Most organic solvents demonstrate very slight solubility or complete insolubility [11], limiting formulation options to aqueous-based systems for pharmaceutical applications.

For pharmaceutical dissolution testing, phosphate buffered saline at pH 6.8 containing 0.03% ascorbic acid serves as the standard medium [13] [14]. This buffered system provides appropriate dissolution conditions while incorporating ascorbic acid as an antioxidant to prevent degradation during testing procedures.

Oxidative Stability in Aqueous Systems

Oxidative degradation represents the primary stability concern for levomefolate calcium in aqueous environments [6]. Among environmental factors affecting stability, oxygen exposure produces the most significant degradation effects, surpassing the individual impacts of light and temperature [6]. This susceptibility to oxidation necessitates careful handling and storage protocols to maintain product integrity.

Oxidative Stability in Aqueous Systems

Condition/EnvironmentStability EffectAdditional NotesReference
Oxygen presenceMost significant degradation factorPrimary degradation pathway [6]
Light exposureSensitive to lightLight protection required [15]
Moisture sensitivitySensitive to moistureStore under controlled humidity [15]
Alkaline conditions (pH 10-12)Prevents oxidative degradationUsed in synthesis conditions
pH 4 vs pH 6.8 stabilityGreater stability at pH 4Confirmed by cyclic voltammetry [17]
Sodium ascorbate protectionProportional improvement with increasing ratiosCan regenerate oxidized form [17]
Oxidation peaks (cyclic voltammetry)+0.17 V and +1.18 VElectrochemical characterization [18]
Air exposure (4 hours)Additional oxidation peak appearsTime-dependent oxidation [18]
Antioxidant environmentEnhanced stability in food matricesMilk systems provide protection [17]
Storage under inert atmosphereRequired for storageNitrogen atmosphere recommended [2]

Electrochemical studies using cyclic voltammetry have identified oxidation peaks at +0.17 volts and +1.18 volts [18], providing quantitative measures of the compound's electrochemical behavior. Extended air exposure (4 hours) results in the appearance of additional oxidation peaks, indicating progressive oxidative modification of the molecular structure [18].

The stability profile demonstrates significant pH dependency, with markedly greater stability observed at pH 4 compared to pH 6.8 [17]. This enhanced stability under acidic conditions has been confirmed through cyclic voltammetry studies, supporting the solubility observations discussed previously [17].

Sodium ascorbate provides effective antioxidant protection, with stability improvements proportional to increasing molar ratios [17]. Remarkably, sodium ascorbate addition following heat treatment can regenerate thermally oxidized levomefolate calcium back to its original form [17], suggesting reversible oxidation mechanisms under specific conditions.

Alkaline conditions (pH 10-12) effectively prevent oxidative degradation during synthesis procedures , indicating that high pH environments may disrupt the oxidation pathways affecting the compound. This finding supports the use of alkaline conditions in manufacturing processes where oxidative stability is critical.

The compound exhibits enhanced stability in food matrices with known antioxidant capacities [17]. Studies using skim milk and soy milk systems demonstrate that naturally occurring antioxidants in these matrices provide protective effects against thermal oxidation [17]. This observation has important implications for food fortification applications and suggests potential formulation strategies using antioxidant-rich excipients.

Storage recommendations emphasize the necessity of inert atmosphere conditions, typically nitrogen, combined with refrigerated temperatures (2-8°C) [2]. Light protection is essential due to photosensitivity [15], and moisture control prevents humidity-related degradation [15]. These comprehensive storage requirements reflect the multiple degradation pathways affecting levomefolate calcium stability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

956.3202039 g/mol

Monoisotopic Mass

956.3202039 g/mol

Heavy Atom Count

67

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A9R10K3F2F

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023

Prinz-Langhebohi, R.: et al., Br. J. Pharmac., 158, 2014 (2009); Wright, A. et al.: Brit, J. Nutrit., 103, 724 (2010);

Explore Compound Types